molecular formula C12H9NO3 B1438856 [5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol CAS No. 5776-96-5

[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol

Cat. No. B1438856
CAS RN: 5776-96-5
M. Wt: 215.2 g/mol
InChI Key: JSULBSNOBUKNND-UHFFFAOYSA-N
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Description

“[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol” is a chemical compound with the CAS Number: 5776-96-5. It has a molecular weight of 215.21 .


Molecular Structure Analysis

The IUPAC name of this compound is [5-(1-benzofuran-2-yl)-3-isoxazolyl]methanol. The InChI code is 1S/C12H9NO3/c14-7-9-6-12(16-13-9)11-5-8-3-1-2-4-10(8)15-11/h1-6,14H,7H2 .

The molecular weight of the compound is 215.21 .

Scientific Research Applications

Facile Synthesis Techniques

  • Ultrasound-Assisted Synthesis : A study by Zhang et al. (2012) describes a facile synthesis technique for benzofuran-2-yl(carbazolyl)methanone derivatives via an ultrasound-assisted Rap–Stoermer reaction. This method offers easy access to derivatives in good yields, highlighting the compound's utility in creating novel organic materials (Zhang et al., 2012).

Antimicrobial Applications

  • Novel Benzofuran Derivatives : Kenchappa et al. (2016) synthesized a series of new benzofuran derivatives with demonstrated antimicrobial activity. This indicates the potential use of such compounds in developing new antimicrobial agents (Kenchappa et al., 2016).

Anticonvulsant Agents

  • Sodium Channel Blockers : A study by Malik and Khan (2014) synthesized novel derivatives acting as sodium channel blockers with anticonvulsant properties. One compound, in particular, showed significant potency, suggesting the relevance of benzofuran-isoxazol derivatives in therapeutic applications (Malik & Khan, 2014).

Photovoltaic Applications

  • Dye-Sensitized Solar Cells : Research by Sadeghzadeh et al. (2021) on 3H-[1]Benzofuro[2,3-b]imidazo[4,5-f]quinolines, a class related to benzofuran-isoxazol derivatives, shows their application in dye-sensitized solar cells due to their interesting photophysical properties, demonstrating the compound's utility in renewable energy technologies (Sadeghzadeh et al., 2021).

Analytical Chemistry Applications

  • HPLC Determination : A study by Fen (2010) proposed an HPLC method for determining specific benzofuran derivatives and their by-products during synthesis, underscoring the compound's importance in analytical chemistry applications (Fen, 2010).

Synthesis of Polyols

  • Polyol Synthesis : Kim et al. (2005) synthesized bis(isoxazolin-5-yl)methanols and diols from nitrile oxides, indicating the utility of isoxazol derivatives in synthesizing complex organic molecules for various applications (Kim et al., 2005).

Future Directions

Benzofuran compounds have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, “[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol” and other benzofuran derivatives could potentially be explored for their biological activities and potential applications as drugs .

properties

IUPAC Name

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-7-9-6-12(16-13-9)11-5-8-3-1-2-4-10(8)15-11/h1-6,14H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSULBSNOBUKNND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol
Reactant of Route 2
[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol
Reactant of Route 3
[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol
Reactant of Route 4
[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol
Reactant of Route 5
[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol
Reactant of Route 6
[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol

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